molecular formula C16H24Cl2N4O4 B2833991 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride CAS No. 1396713-32-8

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride

Cat. No.: B2833991
CAS No.: 1396713-32-8
M. Wt: 407.29
InChI Key: OSQVQZUJPJAXDG-UHFFFAOYSA-N
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Description

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride typically involves multiple steps:

    Formation of the piperazine ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.

    Introduction of the furan ring: The furan ring is introduced via a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.

    Formation of the isoxazole ring: This step involves the cyclization of a suitable precursor to form the isoxazole ring.

    Acylation: The final step involves the acylation of the piperazine derivative with an appropriate acylating agent to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The furan and isoxazole rings can undergo various substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, leading to a range of pharmacological effects. The furan and isoxazole rings may also contribute to the compound’s activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide
  • N-(5-methylisoxazol-3-yl)acetamide
  • Piperazine derivatives with different substituents

Uniqueness

The uniqueness of 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride lies in its specific combination of functional groups, which may confer unique pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4.2ClH/c1-12-9-15(18-24-12)17-16(22)11-20-6-4-19(5-7-20)10-13(21)14-3-2-8-23-14;;/h2-3,8-9,13,21H,4-7,10-11H2,1H3,(H,17,18,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQVQZUJPJAXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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